molecular formula C9H11F2N3O3 B238443 4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 128496-20-8

4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B238443
CAS No.: 128496-20-8
M. Wt: 247.2 g/mol
InChI Key: FTCVKDVKBLADDH-XVFCMESISA-N
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Description

4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog. It is structurally similar to cytosine, a naturally occurring nucleobase, but with modifications at the sugar moiety.

Preparation Methods

The synthesis of 4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple steps, starting from a suitable sugar precursor. The key steps include:

    Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the sugar moiety.

    Glycosylation: Attachment of the modified sugar to the cytosine base.

    Deprotection: Removal of protecting groups to yield the final product.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA or RNA, leading to chain termination or faulty replication. This disrupts the normal function of viral or cancerous cells, ultimately inhibiting their growth and proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase .

Comparison with Similar Compounds

4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific modifications at the sugar moiety. Similar compounds include:

    1-(2,3-Dideoxy-2,3-difluororibofuranosyl)cytosine: Differing in the sugar configuration.

    1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)thymine: Differing in the nucleobase.

    1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)uracil: Another nucleobase variant.

These compounds share similar structural features but differ in their biological activities and applications .

Properties

CAS No.

128496-20-8

Molecular Formula

C9H11F2N3O3

Molecular Weight

247.2 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11F2N3O3/c10-6-4(3-15)17-8(7(6)11)14-2-1-5(12)13-9(14)16/h1-2,4,6-8,15H,3H2,(H2,12,13,16)/t4-,6-,7-,8-/m1/s1

InChI Key

FTCVKDVKBLADDH-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F

Synonyms

1-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)cytosine
1-(2,3-dideoxy-2,3-difluoroarabinofuranosyl)cytosine
1-DDFAC

Origin of Product

United States

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